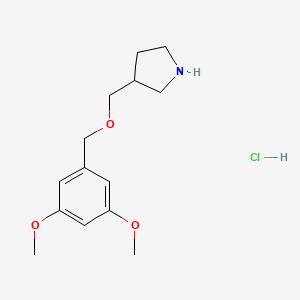

3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride

Vue d'ensemble

Description

3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride, also known as escaine, is a chemical compound that belongs to the class of psychoactive substances called 'psychedelic’. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H22ClNO3 . The molecular weight is 287.78 g/mol. For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 287.78 g/mol. More detailed information about its melting point, boiling point, density, and other properties can be found in specialized chemical databases .Applications De Recherche Scientifique

Synthesis of 5-Substituted-Resorcinols

Reductive lithiation of 3,5-dimethoxybenzyl methyl ether has been successfully performed, leading to the generation of 3,5-dimethoxybenzyllithium. This compound serves as a useful intermediate in the synthesis of 5-substituted natural and non-natural resorcinols, demonstrating its application in the synthesis of complex organic molecules (Azzena et al., 2003).

Selective Deprotection of Alcohols

The selective deprotection of 3,4-dimethoxybenzyl ethers, while preserving other sensitive groups, has been achieved using phenyliodine(III) bis(trifluoroacetate) (PIFA). This method highlights the compound's role in specific synthetic pathways where selective deprotection is crucial (Watanabe & Katoh, 2011).

Pyrolytic Cleavage of Lignin Model Compounds

The compound has been used in studies examining the pyrolytic cleavage of lignin model compounds, shedding light on its potential application in understanding the degradation of complex organic polymers (Watanabe, Kawamoto, & Saka, 2009).

Synthesis of Dendrimers

The preparation of poly(ether ether ketone) dendrimers through aromatic nucleophilic substitution reactions has been described, using 3,5-dimethoxy-4′-(4-fluorobenzoyl)diphenylether as a building block. This research illustrates the compound's utility in the development of highly branched, structurally complex materials (Morikawa & Ono, 2000).

Photochemistry of Benzyl Derivatives

Investigations into the photochemistry of 3,5-dimethoxybenzyl compounds have provided insights into the mechanisms of light-induced chemical transformations, demonstrating the role of these compounds in understanding and harnessing photochemical reactions (DeCosta, Howell, Pincock, & Rifai, 2000).

Safety And Hazards

The safety data sheet for a similar compound, 3,5-Dimethoxybenzyl bromide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Propriétés

IUPAC Name |

3-[(3,5-dimethoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-16-13-5-12(6-14(7-13)17-2)10-18-9-11-3-4-15-8-11;/h5-7,11,15H,3-4,8-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMZDHHLBQVNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCNC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethoxybenzyl 3-pyrrolidinylmethyl ether hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397557.png)

![3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397559.png)

![4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397560.png)

![2-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397562.png)

![3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397563.png)

![3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397565.png)

![4-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397567.png)

![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397569.png)

![3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397572.png)

![4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397573.png)

![3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397574.png)

![4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397576.png)

![2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397577.png)

![2-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397579.png)